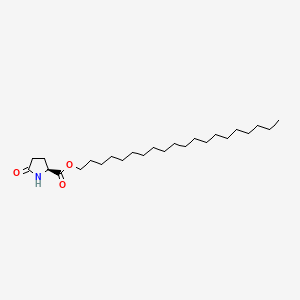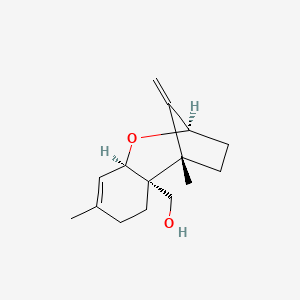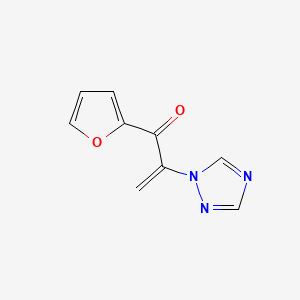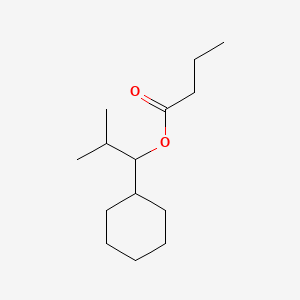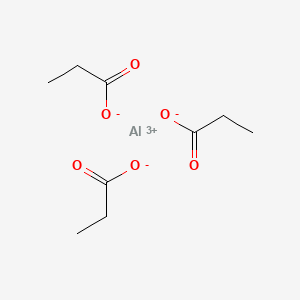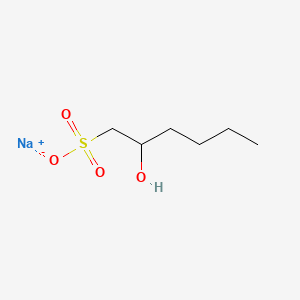![molecular formula C27H31NO11 B12652954 (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10,11-tetrahydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 61288-21-9](/img/structure/B12652954.png)
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10,11-tetrahydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(7S,9S)-7-[(2R,4S,5S,6S)-4-アミノ-5-ヒドロキシ-6-メチルオキサン-2-イル]オキシ-6,9,10,11-テトラヒドロキシ-9-(1-ヒドロキシエチル)-4-メトキシ-8,10-ジヒドロ-7H-テトラセン-5,12-ジオン は、ヒドロキシル基、アミノ基、メトキシ基など、複数の官能基を持つ複雑な有機分子です。この化合物は、構造中の複数のキラル中心によって示される、複雑な立体化学が注目されています。
準備方法
合成経路と反応条件
この化合物の合成は通常、複数のステップを伴い、それぞれが正しい立体化学が達成されるように反応条件を正確に制御する必要があります。合成経路は、通常、オキサン環の形成から始まり、次にアミノ基とヒドロキシル基が導入されます。最後のステップは通常、テトラセンコアの形成とメトキシ基の添加を含みます。
工業生産方法
この化合物の工業生産は、同様のステップを大規模で行う可能性があります。これには、複雑な反応を処理し、最終製品の純度を確保するために、特殊な機器を使用する必要があります。温度、圧力、pHなどの反応条件は、高収率を達成し、所望の立体化学を維持するために注意深く制御する必要があります。
化学反応の分析
反応の種類
この化合物は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は酸化されてケトンまたはアルデヒドを形成する可能性があります。
還元: カルボニル基は還元されてアルコールを形成する可能性があります。
置換: アミノ基は求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: ハロアルカンやアシルクロリドなどの試薬は、アミノ基を含む置換反応に使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシル基の酸化は、ケトンまたはアルデヒドの形成につながる可能性があり、一方、カルボニル基の還元はアルコールを生成する可能性があります。
科学研究への応用
この化合物は、次のものを含む、科学研究で幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: そのユニークな構造により、さまざまな生体分子と相互作用することができ、酵素活性やタンパク質-リガンド相互作用の研究に役立ちます。
医学: この化合物の潜在的な治療特性は、特に特定の病気の治療において探索されています。
産業: 導電率の向上や安定性の強化など、特定の特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties, such as improved conductivity or enhanced stability.
作用機序
この化合物がその効果を発揮するメカニズムは、特定の分子標的との相互作用を含みます。これらの標的は、酵素、受容体、または他のタンパク質を含みえます。化合物の複数の官能基により、水素結合、疎水性相互作用、ファンデルワールス力など、さまざまなタイプの相互作用を形成することができます。これらの相互作用は、標的分子の活性を調節し、観察された効果につながります。
類似の化合物との比較
類似の化合物
- (7S,9S)-7-[(2R,4S,5S,6S)-4-アミノ-5-ヒドロキシ-6-メチルオキサン-2-イル]オキシ-6,9,10,11-テトラヒドロキシ-9-(1-ヒドロキシエチル)-4-メトキシ-8,10-ジヒドロ-7H-テトラセン-5,12-ジオン
- (7S,9S)-7-[(2R,4S,5S,6S)-4-アミノ-5-ヒドロキシ-6-メチルオキサン-2-イル]オキシ-6,9,10,11-テトラヒドロキシ-9-(1-ヒドロキシエチル)-4-メトキシ-8,10-ジヒドロ-7H-テトラセン-5,12-ジオン
独自性
この化合物は、複雑な立体化学と複数の官能基の存在によりユニークです。これらの特徴により、幅広い化学反応に関与し、さまざまな生体分子と相互作用することができます。そのユニークな構造は、特定の官能基と立体化学が分子間相互作用と反応性に与える影響を研究するために使用できるため、科学研究における貴重なツールでもあります。
類似化合物との比較
Similar Compounds
- (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10,11-tetrahydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
- This compound
Uniqueness
This compound is unique due to its complex stereochemistry and the presence of multiple functional groups. These features allow it to participate in a wide range of chemical reactions and interact with various biological molecules. Its unique structure also makes it a valuable tool in scientific research, as it can be used to study the effects of specific functional groups and stereochemistry on molecular interactions and reactivity.
特性
CAS番号 |
61288-21-9 |
|---|---|
分子式 |
C27H31NO11 |
分子量 |
545.5 g/mol |
IUPAC名 |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10,11-tetrahydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H31NO11/c1-9-21(30)12(28)7-15(38-9)39-14-8-27(36,10(2)29)26(35)20-17(14)24(33)19-18(25(20)34)22(31)11-5-4-6-13(37-3)16(11)23(19)32/h4-6,9-10,12,14-15,21,26,29-30,33-36H,7-8,28H2,1-3H3/t9-,10?,12-,14-,15-,21+,26?,27-/m0/s1 |
InChIキー |
JPZXIMZBEJVITG-REDCPBFOSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](C(C3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)O)(C(C)O)O)N)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(C(C3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)O)(C(C)O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




